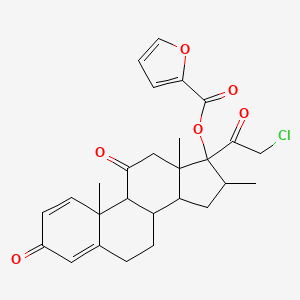

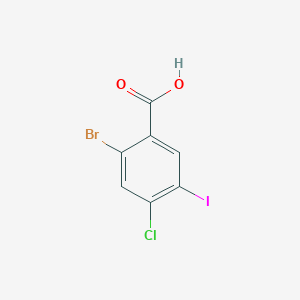

![molecular formula C13H20O7 B12319505 6-(2,2-Dimethyl-1,3-dioxolan-4-yl)-3a-(hydroxymethyl)-2,2-dimethyl-6,6a-dihydrofuro[3,4-d][1,3]dioxol-4-one](/img/structure/B12319505.png)

6-(2,2-Dimethyl-1,3-dioxolan-4-yl)-3a-(hydroxymethyl)-2,2-dimethyl-6,6a-dihydrofuro[3,4-d][1,3]dioxol-4-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

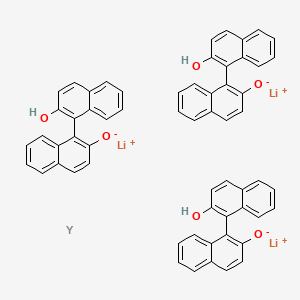

2C-ヒドロキシメチル-2,35,6-ジ-O-イソプロピリデン-D-タロノ-1,4-ラクトン: は、分子式がC13H20O7、分子量が288.29 g/molの環状糖ラクトン化合物です .

準備方法

合成経路と反応条件: 2C-ヒドロキシメチル-2,3:5,6-ジ-O-イソプロピリデン-D-タロノ-1,4-ラクトンの合成には、糖分子のヒドロキシル基をイソプロピリデン基で保護する工程が含まれます。 この反応は通常、酸触媒を必要とし、制御された温度条件下で行われます。これは、目的のヒドロキシル基を選択的に保護するためです.

工業的生産方法: この化合物の工業生産には、cGMP(適正製造規範)ワークショップでの大規模合成が含まれます。このプロセスには、最終製品の純度と一貫性を確保するための厳しい品質管理対策が含まれます。 生産能力は、需要に応じてキログラムからメトリックトンまで幅広くあります.

化学反応の分析

反応の種類:

酸化: この化合物は酸化反応を起こす可能性があり、さまざまな酸化誘導体の生成につながります。

還元: 還元反応は、ラクトン環をさまざまな還元形態に変換できます。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過マンガン酸カリウム(KMnO4)と三酸化クロム(CrO3)が含まれます。

還元: 水素化ホウ素ナトリウム(NaBH4)や水素化リチウムアルミニウム(LiAlH4)などの還元剤が一般的に使用されます。

生成される主な生成物: これらの反応から生成される主な生成物には、元の化合物のさまざまな酸化、還元、および置換誘導体が含まれます.

科学研究への応用

化学: 化学において、2C-ヒドロキシメチル-2,3:5,6-ジ-O-イソプロピリデン-D-タロノ-1,4-ラクトンは、より複雑な分子の合成のためのビルディングブロックとして使用されます。 その独特の構造により、さまざまな化学誘導体の作成が可能になります.

生物学: この化合物は、その抗真菌性および抗菌性のために、生物学研究において潜在的な可能性を示しています。 これは、新しい抗菌剤の開発を目的とした研究で使用されています.

医学: 医学において、この化合物の抗真菌性および抗菌性の特性は、真菌感染症および細菌感染症に対抗する新しい治療薬の開発のための候補となっています.

科学的研究の応用

Chemistry: In chemistry, 2C-Hydroxymethyl-2,3:5,6-di-O-isopropylidene-D-talono-1,4-lactone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical derivatives.

Biology: The compound has shown potential in biological research due to its antifungal and antibacterial properties. It is used in studies aimed at developing new antimicrobial agents.

作用機序

2C-ヒドロキシメチル-2,3:5,6-ジ-O-イソプロピリデン-D-タロノ-1,4-ラクトンの作用機序には、微生物細胞膜との相互作用が関与します。この化合物は細胞膜の完全性を破壊し、細胞溶解と死につながります。 このメカニズムは、特に真菌細胞や細菌細胞に対して効果的です.

類似の化合物との比較

類似の化合物:

- 2C-ヒドロキシメチル-2,3:5,6-ジ-O-イソプロピリデン-D-マンノノ-1,4-ラクトン

- D-ガラクトノ-1,4-ラクトン

- D-タロノ-1,4-ラクトン

比較: 2C-ヒドロキシメチル-2,3:5,6-ジ-O-イソプロピリデン-D-タロノ-1,4-ラクトンはこれらの化合物と構造的な類似性を共有していますが、その独特の抗真菌性と抗菌性はそれを際立たせています。 イソプロピリデン基の存在は、追加の安定性を提供し、生物活性を高めます.

類似化合物との比較

- 2C-Hydroxymethyl-2,3:5,6-di-O-isopropylidene-D-mannono-1,4-lactone

- D-galactono-1,4-lactone

- D-talono-1,4-lactone

Comparison: While 2C-Hydroxymethyl-2,3:5,6-di-O-isopropylidene-D-talono-1,4-lactone shares structural similarities with these compounds, its unique antifungal and antibacterial properties set it apart. The presence of isopropylidene groups provides additional stability and enhances its biological activity.

特性

IUPAC Name |

6-(2,2-dimethyl-1,3-dioxolan-4-yl)-3a-(hydroxymethyl)-2,2-dimethyl-6,6a-dihydrofuro[3,4-d][1,3]dioxol-4-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20O7/c1-11(2)16-5-7(18-11)8-9-13(6-14,10(15)17-8)20-12(3,4)19-9/h7-9,14H,5-6H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFSQZAFRNGCTLH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OCC(O1)C2C3C(C(=O)O2)(OC(O3)(C)C)CO)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20O7 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

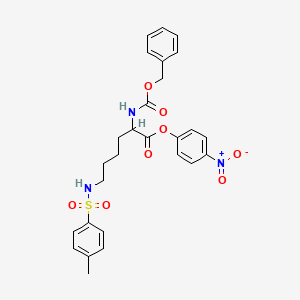

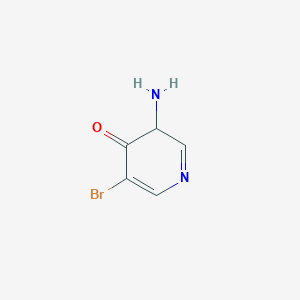

![N-[(5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-quinolin-4-ylmethyl]pyridine-2-carboxamide](/img/structure/B12319457.png)

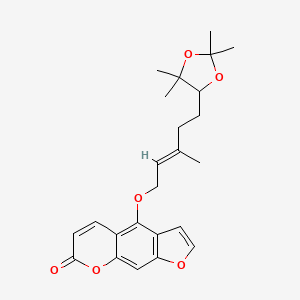

![9H-fluoren-9-ylmethyl N-[1-[[1-[[1-[4-(hydroxymethyl)anilino]-1,4-dioxo-4-(tritylamino)butan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]carbamate](/img/structure/B12319466.png)

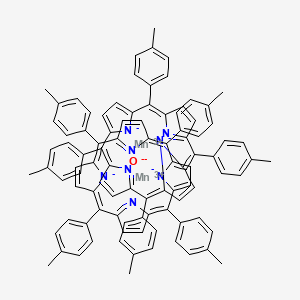

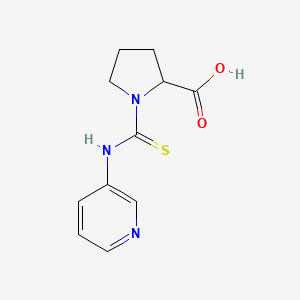

![(Acetato-kappaO)[[2,2'-[(1R,2R)-1,2-cyclohexanediylbis[(nitrilo-kappaN)methylidyne]]bis[4,6-bis(1,1-dimethylethyl)phenolato-kappaO]](2-)]cobalt](/img/structure/B12319484.png)

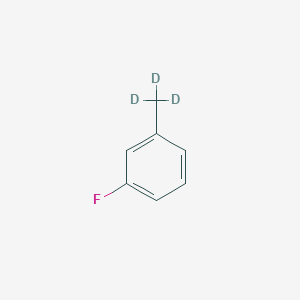

![7-(2,3-dihydro-1H-inden-2-yl)-1,7-diazaspiro[4.4]nonan-6-one](/img/structure/B12319486.png)

![trisodium;[[3,4-dihydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methoxy-oxidophosphoryl] phosphate](/img/structure/B12319487.png)